molecular formula C11H15NSi B1312356 4-((Trimethylsilyl)ethynyl)aniline CAS No. 75867-39-9

4-((Trimethylsilyl)ethynyl)aniline

Cat. No.: B1312356
CAS No.: 75867-39-9
M. Wt: 189.33 g/mol
InChI Key: CHTZIDLXGXGNMA-UHFFFAOYSA-N
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Description

4-((Trimethylsilyl)ethynyl)aniline is an organic compound with the molecular formula C11H15NSi. It is a derivative of aniline, where the hydrogen atom on the ethynyl group is replaced by a trimethylsilyl group. This compound is known for its unique chemical properties and is used in various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((Trimethylsilyl)ethynyl)aniline typically involves the reaction of 4-ethynylaniline with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation. The reaction mixture is stirred at room temperature for several hours until the reaction is complete. The product is then purified by column chromatography to obtain pure this compound .

Industrial Production Methods

In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to increase yield and reduce production costs. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

4-((Trimethylsilyl)ethynyl)aniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: It can be reduced to form the corresponding amine.

    Substitution: The trimethylsilyl group can be replaced by other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles such as halides and alkoxides are commonly used in substitution reactions.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amines and other reduced derivatives.

    Substitution: Various substituted anilines depending on the nucleophile used.

Scientific Research Applications

4-((Trimethylsilyl)ethynyl)aniline has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-((Trimethylsilyl)ethynyl)aniline is unique due to the presence of both the trimethylsilyl and ethynyl groups, which confer enhanced stability and reactivity. This makes it a valuable compound in various fields of scientific research and industrial applications.

Properties

IUPAC Name

4-(2-trimethylsilylethynyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NSi/c1-13(2,3)9-8-10-4-6-11(12)7-5-10/h4-7H,12H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHTZIDLXGXGNMA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)C#CC1=CC=C(C=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30453409
Record name 4-[(Trimethylsilyl)ethynyl]aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30453409
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

75867-39-9
Record name 4-[(Trimethylsilyl)ethynyl]aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30453409
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-((Trimethylsilyl)ethynyl)aniline
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

As shown in the following Reaction 1, 300 mg (1.37 mmol) of 4-iodoaniline was melted in 5 mL of trimethylamine, and 0.20 mL (1.46 mmol, 1.07 eq) of trimethylsilylacetylene, 4 mg (0.0068 mmol, 0.5 mol %) of dichlorobis-(triphenylphosphine)palladium(II), and 2 mg (0.013 mmol, 1 mol %) of copper iodide were added thereto, and then the reaction solution was stirred under nitrogen atmosphere for 12 hours. Next, the reaction solution was filtered with ether, and was extracted with 10 mL of 2M ammonium chloride aqueous solution 2 times and with 1M sodium chloride aqueous solution 1 time. The organic solvent layer was dehydrated with magnesium sulfate, filtered, and then distilled under reduced pressure. The compound distilled under reduced pressure was purified with a column chromatography (mobile phase volume ratio; ethylacetate:n-hexane=1:4) to obtain 246 mg of 4-trimethylsilylethynylaniline with the yield of 98%. NMR data of the obtained compound is as follows. [1H NMR (400 MHz, CDCl3): δ 0.24-0.27 (m, 9H), 3.81 (s, 2H), 6.58 (d, 2H), 7.29 (d, 2H)].
Quantity
300 mg
Type
reactant
Reaction Step One
Quantity
0.2 mL
Type
reactant
Reaction Step Two
Quantity
4 mg
Type
catalyst
Reaction Step Two
Quantity
2 mg
Type
catalyst
Reaction Step Two
Quantity
5 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What makes 4-((Trimethylsilyl)ethynyl)aniline suitable for creating thermally curable polymers?

A1: this compound possesses two key features that make it attractive for polymer synthesis:

  • Reactivity: The aniline group can react with poly(dichlorophosphazene), leading to the formation of poly(organophosphazenes). []
  • Curable Ethynyl Group: The trimethylsilyl group can be easily removed to expose a reactive ethynyl group. This group enables thermal curing of the polymer under moderate conditions, leading to desirable material properties. []

Q2: How is this compound used to improve the accuracy of Ochratoxin A detection in food samples?

A: this compound functions as an "anti-interference Raman reporter" due to its unique Raman peak at 1998 cm−1, a region typically free from interference from food biomolecules. [] This characteristic allows for more precise Ochratoxin A detection in complex food matrices:

  1. Probe Development: this compound, along with an OTA-aptamer, are assembled on gold nanoparticles (Au NPs) to create anti-interference SERS probes. []
  2. Specific Binding: These probes are designed to bind with capture probes linked to complementary aptamers (cApts) on Fe3O4 NPs. The presence of OTA disrupts this binding, causing a decrease in the Raman signal at 1998 cm−1. []
  3. Quantitative Analysis: This decrease in signal intensity directly correlates to the OTA concentration, enabling sensitive and specific detection in complex food samples like soybean, grape, and milk. []

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